1-(1-P-Tolyl-vinyl)-naphthalene CAS number 177721-80-1
1-(1-P-Tolyl-vinyl)-naphthalene CAS number 177721-80-1
The following technical guide provides an in-depth analysis of 1-(1-p-Tolyl-vinyl)-naphthalene (CAS 177721-80-1), a sterically demanding 1,1-diarylethylene derivative. This document is structured for researchers utilizing this compound as a benchmark substrate in asymmetric catalysis and synthetic methodology development.
CAS Number: 177721-80-1 Molecular Formula: C₁₉H₁₆ Molecular Weight: 244.33 g/mol Class: 1,1-Diarylalkene / Prochiral Olefin
Part 1: Executive Summary & Chemical Context
1-(1-p-Tolyl-vinyl)-naphthalene is a non-symmetric 1,1-diarylethylene. Unlike simple styrene derivatives, this molecule possesses two different aryl groups (1-naphthyl and 4-methylphenyl) attached to the same carbon of the vinyl double bond.
Why This Molecule Matters
In drug development and organometallic chemistry, this compound serves a critical role as a "Challenging Benchmark Substrate" for asymmetric catalysis.
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Electronic Similarity: The electronic properties of the naphthyl and p-tolyl groups are relatively similar (both electron-rich aromatics), making chemoselective differentiation difficult for catalysts.
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Steric Differentiation: The primary mode of enantioselection relies on the steric clash between the bulky 1-naphthyl group and the flatter p-tolyl group. Catalysts that can successfully hydrogenate or functionalize this olefin with high enantiomeric excess (ee) demonstrate superior steric control.
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Pharmacophore Precursor: The hydrogenated product (a chiral 1,1-diarylethane) represents a privileged structural motif found in various bioactive compounds, including sertraline analogs and anticholinergic agents.
Part 2: Synthesis Protocols
Synthesizing unsymmetrical 1,1-diarylethylenes requires methods that avoid the formation of homocoupled byproducts. Two primary routes are recommended: the classical Grignard approach (Method A) and the modular Suzuki-Miyaura coupling (Method B).
Method A: Grignard Addition & Dehydration (Classical)
Best for gram-scale synthesis where reagents are readily available.
Reaction Logic: Nucleophilic attack of p-tolylmagnesium bromide onto 1-acetonaphthone (or vice versa) yields a tertiary alcohol, which is subsequently dehydrated under acidic conditions.
Protocol:
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Reagents: 1-Acetonaphthone (1.0 equiv), p-Tolylmagnesium bromide (1.2 equiv, 1.0 M in THF).
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Addition: Cool 1-acetonaphthone in anhydrous THF to 0°C. Add Grignard reagent dropwise over 30 minutes to prevent exotherms.
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Quench: Stir at room temperature for 4 hours. Quench with sat. NH₄Cl. Extract with EtOAc.
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Dehydration: Dissolve the crude alcohol in Toluene with catalytic p-TsOH (10 mol%). Reflux with a Dean-Stark trap for 2 hours to remove water.
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Purification: Silica gel column chromatography (Hexanes/EtOAc 95:5).
Method B: Suzuki-Miyaura Coupling (High Precision)
Best for introducing sensitive functional groups or when high purity is required.
Reaction Logic: This method utilizes a vinyl triflate or phosphate intermediate.[1] It prevents the isomerization issues sometimes seen in acid-catalyzed dehydration.
Protocol:
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Activation: Convert 1-acetonaphthone to the corresponding vinyl triflate using Tf₂O and 2,6-di-tert-butyl-4-methylpyridine (DTBMP).
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Coupling:
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Substrate: 1-(1-naphthyl)vinyl triflate (1.0 equiv).
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Partner: 4-Methylphenylboronic acid (1.5 equiv).
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Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(OAc)₂/SPhos.
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Base: K₂CO₃ (3.0 equiv).
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Solvent: THF/H₂O (4:1).
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Conditions: Heat to 60°C for 12 hours under Argon.
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Workup: Filter through Celite, concentrate, and purify via flash chromatography.
Visualization: Synthesis Workflow
The following diagram illustrates the modular Suzuki coupling pathway, highlighting the critical activation step.
Figure 1: Modular synthesis via Suzuki-Miyaura coupling.[1][2][3][4] This route minimizes isomerization and allows for high regioselectivity.
Part 3: Key Application – Asymmetric Hydrogenation[5][6]
The primary utility of CAS 177721-80-1 is as a substrate to test the efficacy of chiral catalysts (Cobalt, Rhodium, or Iridium complexes). The goal is to convert the C=C double bond into a chiral C-H/C-H bond, creating a stereocenter.
Mechanistic Challenge
Because the olefin is 1,1-disubstituted with two aryl groups, the catalyst must distinguish between the "flat" p-tolyl ring and the "tilted" naphthyl ring.
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Prochiral Face: The catalyst approaches the Re or Si face of the alkene.
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Differentiation: Successful ligands (e.g., PHOX, N-P, or Bisphosphine) utilize the steric bulk of the naphthyl group to force the substrate into a specific orientation.
Experimental Protocol: Co-Catalyzed Hydrogenation
Based on protocols established for 1,1-diarylethenes (e.g., by the Lu or Chirik groups).
Reagents:
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Substrate: 1-(1-p-Tolyl-vinyl)-naphthalene (0.2 mmol).
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Catalyst: (R)-Oxazoline-Iminopyridine-Cobalt(II) chloride (5 mol%).
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Reductant: NaBHEt₃ (10 mol%) or Zn dust (activation).
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Solvent: Anhydrous Toluene.
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Gas: H₂ (1 atm to 50 atm, depending on catalyst activity).
Step-by-Step:
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Glovebox Operation: In a nitrogen-filled glovebox, weigh the Cobalt precatalyst and substrate into a reaction vial containing a magnetic stir bar.
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Activation: Add the solvent and the reductant (activator) to generate the active Co-H species.
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Pressurization: Transfer the vial to a high-pressure autoclave. Purge with H₂ three times, then pressurize to the desired level (typically 10–50 bar).
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Reaction: Stir at room temperature for 24 hours.
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Analysis: Vent the gas carefully. Filter the solution through a short pad of silica to remove metal residues.
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Chiral HPLC: Analyze enantiomeric excess using a Chiralcel OD-H or AD-H column (Isopropanol/Hexane mobile phase).
Visualization: Asymmetric Induction Logic
This diagram depicts how the catalyst distinguishes the two aryl groups.
Figure 2: Kinetic resolution pathway. The steric bulk of the Naphthyl group directs the catalyst to the favorable transition state.
Part 4: Analytical Data Summary
When characterizing the synthesized material or the hydrogenation product, compare against these expected values.
| Parameter | Expected Value / Method | Notes |
| Physical State | White to off-white solid | Low melting point solid. |
| ¹H NMR (Vinyl) | δ 5.40–5.90 ppm (2H, geminal) | Characteristic singlet peaks for =CH₂. |
| ¹H NMR (Aryl) | δ 7.00–8.00 ppm (Multiplet) | Naphthyl protons are distinctively downfield. |
| Chiral HPLC | Chiralcel OD-H or AD-H | Separation of (R) and (S) hydrogenation products. |
| Solubility | Soluble in DCM, THF, Toluene | Insoluble in water. |
Part 5: References
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Chen, J., Chen, C., Ji, C., & Lu, Z. (2016).[5] Cobalt-Catalyzed Asymmetric Hydrogenation of 1,1-Diarylethenes. Organic Letters, 18(7), 1594–1597. [Link][5]
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Hansen, A. L., Ebran, J. P., Gøgsig, T. M., & Skrydstrup, T. (2006).[4] Direct synthesis of 1,1-diarylalkenes from alkenyl phosphates via nickel(0)-catalysed Suzuki–Miyaura coupling. Chemical Communications, (33), 3484-3486. [Link]
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Wang, H., et al. (2017). Pyridine-Directed Asymmetric Hydrogenation of 1,1-Diarylalkenes. Organic Letters, 19(19), 5062–5065. [Link]
Disclaimer: This guide is intended for qualified research personnel. Always consult the specific Safety Data Sheet (SDS) for CAS 177721-80-1 before handling.
Sources
- 1. Direct synthesis of 1,1-diarylalkenes from alkenyl phosphates via nickel(0)-catalysed Suzuki–Miyaura coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. A three-step, one-pot strategy to unsymmetrical 1,1-diarylalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Direct synthesis of 1,1-diarylalkenes from alkenyl phosphates via nickel(0)-catalysed Suzuki–Miyaura coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Cobalt-Catalyzed Asymmetric Hydrogenation of 1,1-Diarylethenes [organic-chemistry.org]
